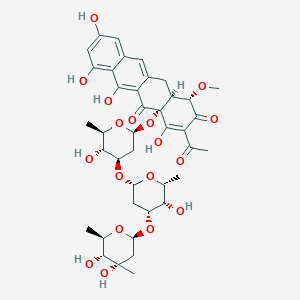

Premithramycin A3'

Description

Properties

Molecular Formula |

C40H50O18 |

|---|---|

Molecular Weight |

818.8 g/mol |

IUPAC Name |

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione |

InChI |

InChI=1S/C40H50O18/c1-14(41)28-34(47)35(52-6)21-9-19-7-18-8-20(42)10-22(43)29(18)33(46)30(19)38(50)40(21,37(28)49)58-26-12-24(32(45)16(3)54-26)56-25-11-23(31(44)15(2)53-25)57-27-13-39(5,51)36(48)17(4)55-27/h7-8,10,15-17,21,23-27,31-32,35-36,42-46,48-49,51H,9,11-13H2,1-6H3/t15-,16-,17-,21+,23-,24-,25+,26+,27+,31+,32-,35+,36-,39+,40-/m1/s1 |

InChI Key |

AASZIVFAOBUOTM-QGYAIUEGSA-N |

SMILES |

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O[C@H]6C[C@H]([C@H]([C@H](O6)C)O)O[C@H]7C[C@]([C@@H]([C@H](O7)C)O)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |

Origin of Product |

United States |

Biosynthesis of Premithramycin A3

Polyketide Synthase (PKS) Mechanisms in Initial Aglycone Formation

The initial framework of Premithramycin A3' is assembled by a type II polyketide synthase (PKS) system. rasmusfrandsen.dknih.govnih.govresearchgate.netfrontiersin.org This class of enzymes catalyzes the iterative condensation of small carboxylic acid units to create a long polyketide chain, which serves as the precursor to the complex tetracyclic aglycone.

Formation of the Tetracyclic Precursor (e.g., 4-Demethyl-premithramycinone)

The biosynthesis of the aglycone of mithramycin commences with the formation of a linear decaketide by the minimal polyketide synthase MtmPKS. nih.govresearchgate.net This process involves the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units. researchgate.net Following the formation of the polyketide chain, a series of enzymatic reactions, including cyclizations and aromatizations, leads to the formation of the stable tetracyclic intermediate, 4-demethyl-premithramycinone. nih.govresearchgate.netnih.gov

The involvement of several key enzymes in this transformation has been elucidated. Inactivation of the mtmL gene, which encodes an ATP-dependent acyl-CoA ligase, results in the accumulation of a tricyclic intermediate, highlighting its crucial role in the formation of the fourth ring of 4-demethyl-premithramycinone. nih.govresearchgate.net Further modifications, including oxygenation and reduction, are catalyzed by MtmOII and MtmTI/MtmTII, respectively, to yield the final tetracyclic structure. nih.govresearchgate.net

Role of Cyclases and Aromatases in Ring Closure

The proper folding and cyclization of the nascent polyketide chain into the characteristic four-ring system is a critical step governed by specific cyclases and aromatases. The cyclase/aromatase MtmQ is responsible for catalyzing the cyclization of the first ring (C7-C12). nih.govresearchgate.net Subsequently, the cyclase MtmY facilitates the formation of the second and third rings (C5-C14 and C3-C16). nih.govresearchgate.net The final cyclization event, forming the fourth ring (C1-C18), is a more complex process requiring the action of both MtmL and MtmX. nih.govresearchgate.net Aromatase enzymes contribute to the stabilization of the ring structures by catalyzing the formation of aromatic moieties. nih.gov

| Enzyme | Function in Aglycone Formation |

| MtmPKS | Catalyzes the formation of the initial linear decaketide chain. nih.govresearchgate.net |

| MtmQ | Cyclase/aromatase that catalyzes the formation of the first ring. nih.govresearchgate.net |

| MtmY | Cyclase responsible for the formation of the second and third rings. nih.govresearchgate.net |

| MtmL | ATP-dependent acyl-CoA ligase essential for the formation of the fourth ring. nih.govresearchgate.net |

| MtmX | Involved in the formation of the fourth ring. nih.govresearchgate.net |

| MtmOII | Oxygenase that catalyzes an oxygenation step. nih.govresearchgate.net |

| MtmTI/MtmTII | Catalyze a reduction step. nih.govresearchgate.net |

Glycosylation Pathways and Glycosyltransferases in Premithramycin A3' Formation

Following the assembly of the tetracyclic aglycone, a series of glycosylation events occur, attaching deoxysugar moieties to the core structure. These sugar units are crucial for the biological activity of the final mithramycin product.

Sequential Addition of Deoxysugar Moieties

The glycosylation of the mithramycin aglycone is a highly ordered process involving the sequential addition of five deoxysugars, which ultimately form a trisaccharide and a disaccharide chain. nih.gov Premithramycin A3' is an intermediate in this pathway, possessing a trisaccharide chain. nih.gov The biosynthesis proceeds through the formation of premithramycin A1 (one sugar), premithramycin A2 (two sugars), and finally premithramycin A3 (three sugars). nih.gov The formation of the trisaccharide chain is completed before the attachment of the disaccharide chain begins. nih.gov

Identification and Characterization of Specific Glycosyltransferases (e.g., MtmGI, MtmGII, MtmGIII, MtmGIV)

Four specific glycosyltransferases, encoded by the mtmG genes within the mithramycin biosynthetic gene cluster, have been identified and characterized. nih.govnih.govnih.gov These enzymes exhibit specificity for both the sugar donor and the acceptor molecule.

MtmGIV and MtmGIII are responsible for the first two glycosylation steps in the formation of the trisaccharide chain. nih.govresearchgate.net MtmGIV catalyzes the attachment of the first D-olivose moiety, and MtmGIII attaches the second sugar. nih.govnih.gov

MtmGI and MtmGII are involved in the formation and transfer of the disaccharide chain. nih.govnih.gov

Gene inactivation studies have been instrumental in elucidating the function of these enzymes. Mutants with inactivated mtmGIII or mtmGIV genes accumulate non-glycosylated intermediates, confirming their role in the early glycosylation steps. nih.gov Similarly, inactivation of mtmGI and mtmGII leads to the accumulation of intermediates lacking the disaccharide chain. nih.gov

| Glycosyltransferase | Function in Mithramycin Biosynthesis | Observed Intermediates in Inactivated Mutants |

| MtmGIV | Catalyzes the attachment of the first D-olivose in the trisaccharide chain. nih.govnih.gov | Premithramycinone. nih.gov |

| MtmGIII | Catalyzes the attachment of the second sugar (D-oliose) in the trisaccharide chain. nih.govnih.gov | Premithramycinone, Premithramycin A1. nih.gov |

| MtmGI | Involved in the formation and transfer of the disaccharide chain. nih.govnih.gov | Premithramycin A1, Premithramycin A2, Premithramycin A3. nih.gov |

| MtmGII | Involved in the formation and transfer of the disaccharide chain. nih.govnih.gov | Premithramycin A1, Premithramycin A2, Premithramycin A3. nih.gov |

Sugar Transfer Mechanisms to the Aglycone and Other Sugars

Glycosyltransferases catalyze the transfer of a nucleotide-activated sugar substrate to an acceptor molecule, which can be the aglycone or another sugar moiety. researchgate.net This process is fundamental to building the oligosaccharide chains of mithramycin. The flexibility of some of these glycosyltransferases has been demonstrated through combinatorial biosynthesis experiments, where they have been shown to accept alternative sugar substrates, leading to the generation of novel mithramycin analogs. nih.gov For instance, MtmGIII has shown flexibility by transferring sugars other than its native D-oliose. nih.gov This highlights the potential for engineering the glycosylation pattern of mithramycin to create derivatives with potentially improved properties.

Methylation Events and Methyltransferases Associated with Premithramycin A3' Precursors

The biosynthesis of Premithramycin A3' involves crucial methylation steps catalyzed by specific S-adenosylmethionine-dependent methyltransferases. These enzymes modify the polyketide core, leading to the structural diversity necessary for biological activity.

Methyltransferase Activities (e.g., MtmMI, MtmMII)

Two key methyltransferases, MtmMI and MtmMII, are involved in the post-polyketide synthase tailoring of mithramycin precursors. nih.gov The genes encoding these enzymes, mtmMI and mtmMII, were identified within the mithramycin biosynthetic gene cluster in Streptomyces argillaceus. nih.gov

MtmMI is responsible for the 4-O-methylation of 4-demethylpremithramycinone (B1216148) (4-DPMC), converting it to premithramycinone. nih.govresearchgate.net This O-methylation is an early tailoring step that occurs before the attachment of sugar moieties. researchgate.net Gene inactivation studies showed that a mutant lacking a functional mtmMI gene accumulated 4-DPMC. nih.gov

MtmMII catalyzes the 9-C-methylation of a later intermediate in the pathway. nih.gov Specifically, it acts on 9-demethylpremithramycin A3 (9-DPMA3), which is a direct precursor to Premithramycin A3'. nih.gov A mutant with an inactivated mtmMII gene was found to accumulate 9-DPMA3, confirming the enzyme's role in this specific C-methylation step. nih.gov Kinetic studies have shown that MtmMII acts as a monomer and displays high substrate specificity. nih.gov

| Enzyme | Gene | Function | Substrate | Product |

| MtmMI | mtmMI | 4-O-methylation | 4-demethylpremithramycinone (4-DPMC) | Premithramycinone |

| MtmMII | mtmMII | 9-C-methylation | 9-demethylpremithramycin A3 (9-DPMA3) | Premithramycin A3' |

Role of Methylation in Intermediate Derivatization (e.g., 9-C-methylation)

Methylation is a critical process for the derivatization of intermediates in the mithramycin pathway. The C-methylation at the C-9 position of the aromatic core, catalyzed by MtmMII, is particularly significant. nih.gov This modification, which converts 9-demethylpremithramycin A3 to Premithramycin A3', is essential for the biological activity of the final mithramycin molecule. nih.gov The addition of this methyl group is a key step that occurs after the initial glycosylation events and contributes to the final structure required for DNA interaction. researchgate.netnih.gov The 9-C-methyl group is believed to correctly position the trisaccharide chain in the minor groove of DNA, which is crucial for high-affinity binding and sequence selectivity. nih.gov

Oxidative Modifications and Ring Cleavage Enzymes Post-Premithramycin A3'

Following the formation of fully glycosylated tetracyclic intermediates, a crucial oxidative cleavage event occurs, transforming the molecular scaffold into the characteristic tricyclic structure of the final product.

Role of Monooxygenases (e.g., MtmOIV) in Oxidative Cleavage of Tetracyclic Intermediates

The enzyme MtmOIV, a Baeyer-Villiger monooxygenase (BVMO), is responsible for the key frame-modifying step in the late stages of mithramycin biosynthesis. acs.orgnih.govsemanticscholar.org This FAD- and NADPH-dependent enzyme catalyzes the oxidative cleavage of the fourth ring of the tetracyclic intermediate, premithramycin B. acs.orgacs.org This reaction proceeds via a Baeyer-Villiger oxidation, where MtmOIV inserts an oxygen atom into a C-C bond of the fourth ring, leading to the formation of a lactone. nih.govacs.org This lactone is then opened, which, after subsequent decarboxylation and ketoreduction, results in the formation of the tricyclic aglycone core with a functionalized pentyl side chain that is characteristic of mithramycin. nih.govacs.org

Inactivation of the mtmOIV gene results in the accumulation of the tetracyclic precursor premithramycin B, demonstrating its essential role in this ring cleavage. nih.govuky.edu Structural and mechanistic studies have shown that MtmOIV is a homodimeric protein that can accommodate the fully glycosylated substrate, premithramycin B, in its active site. acs.orgnih.gov The enzyme appears to be highly optimized to process only the fully glycosylated molecule, highlighting the precise ordering of steps in the biosynthetic pathway. acs.org

Genetic Organization of Biosynthetic Gene Clusters Encoding Premithramycin A3' Production

The production of Premithramycin A3' and other mithramycin intermediates is orchestrated by a cluster of genes in the chromosome of the producing organism.

Analysis of mtm Gene Cluster in Streptomyces argillaceus

The biosynthesis of the aureolic acid antibiotic mithramycin is directed by the mtm gene cluster in Streptomyces argillaceus ATCC 12956. nih.govasm.orgnih.gov This cluster contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of the deoxysugar moieties. asm.orgnih.govnih.gov

The core of the cluster includes genes for a type II polyketide synthase (PKS), such as mtmP (β-ketoacylsynthase), mtmK (chain length factor), and mtmS (acyl carrier protein). nih.gov In addition to the PKS genes, the cluster contains a suite of tailoring enzymes, including:

Methyltransferases : mtmMI and mtmMII, responsible for O- and C-methylation, respectively. nih.govnih.gov

Oxygenases : mtmOIV, which catalyzes the crucial oxidative ring cleavage. nih.govnih.gov

Glycosyltransferases : mtmGI, mtmGII, mtmGIII, and mtmGIV, which are responsible for attaching the various deoxysugar units. nih.govnih.gov

Sugar biosynthesis genes : Such as mtmV, mtmU, and mtmC, which are involved in producing the D-olivose, D-oliose, and D-mycarose units. nih.gov

Regulatory genes : A positive regulatory gene, mtmR, has also been identified within the cluster, which activates the biosynthesis of mithramycin. asm.org

The organization of these genes within the cluster ensures the coordinated expression and sequential action of the enzymes required to build the complex Premithramycin A3' molecule and its subsequent derivatives. asm.orgnih.gov

Comparative Genomics of Aureolic Acid Biosynthetic Pathways

Premithramycin A3' is an intermediate in the biosynthesis of the aureolic acid antibiotic, mithramycin. The biosynthesis of aureolic acids, a family of potent antitumor polyketides, is orchestrated by complex Type II polyketide synthase (PKS) gene clusters. Comparative genomic analyses of the biosynthetic gene clusters (BGCs) for different aureolic acids, such as mithramycin (MTM) from Streptomyces argillaceus, chromomycin (B10761888) A₃ (CMM) from Streptomyces griseus, and the more recently discovered metathramycin (MMY) from a soil metagenome, reveal fascinating insights into their evolutionary relationships and functional divergences. nih.govresearchgate.netrsc.org

Despite the high structural similarity between the final products, the genetic organization of the mithramycin and chromomycin A₃ clusters is significantly different. researchgate.netresearchgate.net However, they share a core set of homologous genes essential for the synthesis of the polyketide backbone, its modification, and glycosylation. researchgate.net The discovery of the metathramycin BGC has provided a third point of comparison, highlighting both conserved features and unique gene arrangements. nih.govresearchgate.net For instance, while core biosynthetic genes for the polyketide synthase, cyclases, and initial tailoring enzymes are conserved, the amino acid sequence identities between these homologs can vary, suggesting distinct evolutionary trajectories. nih.govresearchgate.net

A comparison of homologous genes across the metathramycin (mmy), mithramycin (mtm), and chromomycin A₃ (cmm) BGCs shows varied degrees of identity. The genes responsible for the biosynthesis of the NDP-sugar precursors (D, E) and a methyltransferase (C) show moderate to high identity across the clusters. In contrast, other tailoring enzymes and regulatory genes can exhibit lower homology, potentially accounting for the structural differences in the final molecules. nih.govresearchgate.net

| Metathramycin (MMY) Gene | Mithramycin (MTM) Homolog | Chromomycin A₃ (CMM) Homolog | Proposed Function | Amino Acid Identity (Mmy vs. Mtm/Cmm) |

|---|---|---|---|---|

| mmyC | mtmC | cmmC | NDP-C-methyltransferase | 72.7% / 39.5% |

| mmyD | mtmD | cmmD | NDP-glucose synthase | 53.8% / 53.0% |

| mmyE | mtmE | cmmE | NDP-4,6-dehydratase | 63.4% / 65.8% |

This comparative approach not only helps in understanding the biosynthesis of known compounds like mithramycin but also aids in the discovery of novel aureolic acids through genome mining. rsc.org The identification of conserved sequences, such as those for the ketosynthase alpha (KSα) domain, is a key strategy in screening environmental DNA for new, uncharacterized aureolic acid BGCs. nih.govrsc.org

Biotechnological Approaches to Biosynthesis Optimization

Metabolic Engineering for Enhanced Intermediate Production

The production of specific biosynthetic intermediates, such as Premithramycin A3', can be enhanced through targeted metabolic engineering of the host organism, typically a Streptomyces species. acs.orgdtu.dk These strategies aim to redirect cellular resources towards the synthesis of the desired compound by manipulating precursor supply, gene expression, and competing metabolic pathways. nih.gov

One of the primary strategies is to increase the intracellular pools of precursors required for polyketide synthesis. acs.org The core building blocks for aureolic acids are derived from central carbon metabolism. For instance, the starter unit is typically derived from acetyl-CoA and extender units from malonyl-CoA. acs.orgfrontiersin.org Engineering the acetyl-CoA carboxylase (ACCase) complex, which converts acetyl-CoA to malonyl-CoA, can significantly boost the supply of extender units for the PKS, leading to higher polyketide yields. frontiersin.org Similarly, enhancing the shikimate pathway can increase the availability of aromatic precursors that may be beneficial for certain polyketide pathways. nih.gov

Furthermore, the biosynthesis of the deoxysugar moieties attached to the polyketide core is crucial for producing glycosylated intermediates like Premithramycin A3'. nih.gov Metabolic engineering can be applied to upregulate the pathways responsible for synthesizing these sugars, such as by overexpressing the requisite NDP-glucose synthase and dehydratase enzymes. nih.gov

Modern genetic engineering tools, particularly CRISPR-Cas9 and its variants, have revolutionized the ability to make precise and efficient genomic modifications in Streptomyces. acs.orgdtu.dk These tools can be used for:

Gene Deletion: Knocking out genes of competing secondary metabolite pathways to reduce the drain on common precursors and simplify downstream processing.

Promoter Engineering: Replacing native promoters of key biosynthetic genes with stronger, constitutive promoters to enhance their transcription and subsequent enzyme levels.

Gene Overexpression: Introducing additional copies of bottleneck-catalyzing enzymes or pathway-specific activators to increase metabolic flux towards the desired intermediate. nih.gov

By combining these rational metabolic engineering approaches, it is possible to construct microbial cell factories optimized for the overproduction of valuable intermediates like Premithramycin A3', facilitating further research and the potential generation of novel analogues. acs.orgnih.gov

Chemical Synthesis and Semisynthesis of Premithramycin A3 and Its Precursors

Total Synthesis Strategies for Aureolic Acid Aglycones

The total synthesis of aureolic acid aglycones, such as premithramycinone, the core of Premithramycin A3', is a formidable task that has been approached through various strategies, often focusing on the construction of model systems. The complex stereochemistry and dense functionality of the aglycone demand precise and efficient synthetic routes.

The biosynthesis of the aureolic acid aglycone begins with the formation of a linear decaketide by the minimal polyketide synthase (PKS). nih.gov Subsequent cyclization and aromatization reactions, catalyzed by enzymes such as MtmQ, MtmY, MtmL, and MtmX, lead to the formation of the tetracyclic intermediate, 4-demethyl-premithramycinone. nih.gov This natural pathway provides a blueprint for biomimetic total synthesis approaches, where the strategic assembly of the polycyclic core is paramount.

While a complete total synthesis of Premithramycin A3' has not been extensively reported in the literature, synthetic efforts have focused on constructing the aglycone core. These strategies often involve the stereocontrolled synthesis of highly functionalized building blocks that can be assembled to form the tetracyclic framework. Key challenges in these syntheses include the construction of the C-glycosidic bond, the installation of multiple stereocenters, and the regioselective functionalization of the aromatic core.

Research in this area has provided valuable insights into the chemical reactivity of these complex systems and has paved the way for the synthesis of simplified analogs for structure-activity relationship studies.

Semisynthetic Modifications of Biosynthetically Derived Intermediates

Given the complexity of the total synthesis of aureolic acid antibiotics, semisynthetic approaches starting from biosynthetically derived intermediates have emerged as a powerful strategy for generating novel analogs. This approach leverages the ability of mutant strains of the producing organism, Streptomyces argillaceus, to accumulate key intermediates in the mithramycin biosynthetic pathway.

One of the key intermediates that can be isolated is premithramycinone, the aglycone of Premithramycin A3'. nih.gov By inactivating specific genes in the mithramycin biosynthetic cluster, it is possible to generate strains that are blocked at different stages of the pathway, leading to the accumulation of various premithramycin intermediates. For instance, inactivation of glycosyltransferase genes can lead to the accumulation of the aglycone, which can then be chemically or enzymatically modified.

These semisynthetic approaches have been successfully employed to create a library of mithramycin analogs with altered glycosylation patterns. nih.gov By introducing different sugar moieties or modifying the existing ones, researchers have been able to probe the role of the carbohydrate chains in the biological activity of these compounds. This strategy offers a more efficient route to structural diversity compared to total synthesis.

Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis, offers a highly attractive approach for the synthesis of complex natural products like Premithramycin A3'. This strategy leverages the remarkable efficiency and specificity of the biosynthetic enzymes from the mithramycin pathway to perform challenging chemical transformations.

The mithramycin biosynthetic gene cluster encodes a suite of enzymes, including glycosyltransferases, methyltransferases, and oxygenases, that are responsible for the stepwise assembly and modification of the premithramycin core. nih.gov These enzymes can be harnessed in vitro or in vivo to modify synthetic or semi-synthetic substrates.

For example, glycosyltransferases from the mithramycin pathway can be used to attach specific sugar units to a synthetic aglycone, overcoming the challenges associated with chemical glycosylation. researchgate.net Similarly, oxygenases can be employed for regioselective hydroxylation of the aromatic core, a transformation that is often difficult to achieve using conventional chemical methods. The Baeyer-Villiger monooxygenase MtmOIV, which catalyzes the oxidative cleavage of the fourth ring in the final stages of mithramycin biosynthesis, is a particularly interesting target for chemoenzymatic applications. nih.gov

Furthermore, lipases have been used for the regioselective acylation of the hydroxyl groups of mithramycin and its analogs, demonstrating the potential of enzymes to perform highly specific modifications on the complex aureolic acid scaffold. researchgate.net This approach allows for the generation of novel derivatives with potentially improved pharmacological properties.

The integration of biosynthetic enzymes into synthetic routes provides a powerful toolkit for accessing Premithramycin A3' and its analogs, enabling the exploration of new chemical space and the development of next-generation aureolic acid-based therapeutics.

Structure Activity Relationships Sar in the Aureolic Acid Family

Influence of Glycosylation Patterns on Biological Activity

The oligosaccharide chains attached to the aglycone core are fundamental to the biological function of aureolic acid antibiotics. nih.govnih.gov These sugar moieties are not merely for improving solubility but are intimately involved in the mechanism of action, primarily the specific binding to the minor groove of GC-rich DNA sequences. nih.govresearchgate.net

Role of Specific Sugar Moieties and Their Attachment Sites

The identity and placement of individual sugar units significantly modulate the bioactivity of aureolic acid compounds. The parent compound, mithramycin, possesses two sugar chains: a disaccharide (composed of two D-olivose units, sugars A and B) attached at the C-6 position of the aglycone and a trisaccharide (composed of D-olivose, D-oliose, and D-mycarose; sugars C, D, and E, respectively) at the C-2 position. nih.gov

Research involving combinatorial biosynthesis has generated analogues with altered sugar patterns, demonstrating the profound impact of these modifications. For instance, replacing the terminal D-mycarose (sugar E) of the trisaccharide with L-digitoxose resulted in the analogue demycarosyl-3D-β-D-digitoxosyl-mithramycin. This single sugar substitution led to a marked increase in pro-apoptotic activity against specific human breast cancer cell lines. nih.govnih.gov This highlights that the terminal sugar of the trisaccharide chain is a key determinant of potency and even cellular selectivity.

Another analogue, 3A-deolivosyl-mithramycin, which lacks the first sugar of the disaccharide chain, showed significant activity against an estrogen receptor-negative breast cancer cell line (MDA-MB-231) that is not inhibited by the parent mithramycin. nih.gov This suggests that the disaccharide chain also plays a role in defining the spectrum of activity. The data underscores that modifications at either the trisaccharide or disaccharide chains can lead to analogues with improved or novel therapeutic properties.

| Compound | Modification | Effect on Apoptosis Induction (MCF-7 Cells) | Effect on Apoptosis Induction (MDA-MB-231 Cells) |

|---|---|---|---|

| Mithramycin (MTM) | Parent Compound | 37.8 ± 2.5% | 2.6 ± 1.5% |

| Demycarosyl-3D-β-D-digitoxosyl-mithramycin | Terminal sugar of trisaccharide replaced | 64.8 ± 2% | 63.6 ± 2% |

| 3A-deolivosyl-mithramycin | Lacks first sugar of disaccharide | - | 12.6 ± 2.5% |

Importance of the Trisaccharide Chain vs. Disaccharide Chains

In contrast, while modifications to the disaccharide chain can alter the activity spectrum, its role is considered secondary to the trisaccharide in the primary DNA-binding interaction. This structure-activity relationship dictates that maintaining the integrity of the C-2 attached trisaccharide is a critical prerequisite for retaining the potent biological activity characteristic of the aureolic acid family. nih.gov

Role of Aglycone Core Modifications on Biological Activity

The aglycone core provides the foundational scaffold for DNA interaction, and its specific structure is paramount for activity.

Significance of the Tricyclic Chromophore for Activity

The conversion of the tetracyclic aglycone precursor into a tricyclic chromophore is a crucial event for conferring biological activity. nih.govresearchgate.net Biosynthetic intermediates such as Premithramycin A3' and the more extensively studied premithramycin B possess a tetracyclic core. nih.govnih.gov These tetracyclic precursors are considered biologically inactive or possess negligible antibiotic activity. nih.gov The potent bioactivity of the aureolic acid family is almost exclusively found in compounds that feature the mature tricyclic core with an attached aliphatic side chain. nih.gov This structural transformation, achieved by the enzymatic cleavage of the fourth ring, is essential for creating the correct three-dimensional shape required for the molecule to form a dimer and fit precisely into the DNA minor groove. researchgate.netnih.gov The tetracyclic structure of precursors like premithramycin B lacks the necessary conformation for this critical DNA binding. nih.gov

Effects of Methylation at Specific Positions (e.g., C7)

Post-polyketide modifications to the aglycone, such as methylation, are also vital. The methylation at the C7 position of the aromatic core is particularly relevant for biological activity. nih.gov The analogue 7-demethylmithramycin, which lacks this single methyl group, exhibits no detectable biological activity. nih.govnih.gov While this analogue can still enter the cell nucleus, its affinity for DNA is drastically reduced. nih.gov It is proposed that the C7-methyl group is essential for high-affinity binding to specific GC-rich sequences by helping to correctly position the trisaccharide chain within the DNA minor groove. nih.gov This finding underscores the high degree of structural precision required for potent activity, where the absence of a single, strategically placed methyl group can abolish the compound's function.

Impact of Side Chain Derivatization on Biological Activity

The aliphatic side chain at the C3 position of the aglycone, formed upon the opening of the fourth ring of the tetracyclic precursor, offers another site for modification that can significantly impact the therapeutic potential of aureolic acid compounds.

One of the most promising examples is mithramycin SK (MSK), an analogue generated through the inactivation of the mtmW gene in the mithramycin biosynthetic pathway. nih.gov This modification results in a shortened side chain. nih.govresearchgate.net Mithramycin SK demonstrates a dramatically improved therapeutic index compared to the parent mithramycin. In vitro studies against a variety of human cancer cell lines showed that mithramycin SK was significantly more potent than mithramycin. nih.gov For example, in one panel of cell lines, it was up to 90 times more active. nih.gov Crucially, this enhanced cytotoxicity against cancer cells was coupled with a profound reduction in toxicity toward non-cancerous cells; mithramycin SK was found to be over 1,500-fold less toxic than mithramycin to mouse fibroblast cells. nih.gov This suggests that modifications to the C3 side chain can uncouple the desired anticancer effects from the dose-limiting toxicity that has restricted the clinical use of mithramycin. nih.govresearchgate.net

| Compound | Modification | Relative Cytotoxicity (vs. Cancer Cells) | Relative Toxicity (vs. Non-tumor 3T3 Cells) | Therapeutic Index Improvement |

|---|---|---|---|---|

| Mithramycin (MTM) | Parent Compound (Pentyl side chain) | Baseline | Baseline (IC50 ~1.29 x 10-8 M) | - |

| Mithramycin SK (MSK) | Modified, shorter side chain | Up to 90x higher | ~1,500x lower (IC50 ~1.96 x 10-5 M) | Significantly improved |

Modulation of Activity via C-3 Side Chain Modifications

The C-3 side chain of the tricyclic aglycone in aureolic acids is a key determinant of their anticancer properties. Genetic engineering of the mithramycin biosynthetic pathway has enabled the creation of analogues with modified side chains, leading to compounds with improved activity profiles. researchgate.netlongdom.org

A pivotal step in the biosynthesis of mithramycin (MTM) involves the ketoreductase MtmW, which reduces a keto group on the pentyl side chain. nih.gov Targeted inactivation of the mtmW gene in Streptomyces argillaceus has resulted in the production of novel mithramycin analogues, most notably Mithramycin SK (MTM-SK) and Mithramycin SDK (MTM-SDK). researchgate.netresearchgate.net These analogues possess shorter side chains compared to the parent compound. nih.gov

Mithramycin SK, for instance, exhibits significantly enhanced antitumor activity and an improved therapeutic index. researchgate.netnih.gov It has demonstrated higher potency against a range of human cancer cell lines compared to mithramycin. nih.gov Another analogue, Mithramycin SA, which has a shorter, two-carbon side chain ending in a carboxylic acid, shows decreased anticancer activity. nih.gov However, this carboxylic acid group provides a chemical handle for further semi-synthetic modifications to potentially enhance activity. nih.govnih.gov

The antiproliferative effects of these modifications have been quantified in various studies. MTM-SK, in particular, has shown notable potency across different cancer types in the National Cancer Institute's 60-cell line screen (NCI-60). nih.gov

| Compound | Cancer Type | Average log(GI₅₀) | Activity Improvement vs. MTM (Neutral Red Assay) |

|---|---|---|---|

| Mithramycin SK (MTM-SK) | Melanoma | -7.64 | Up to 90x |

| Leukemia | -7.59 | ||

| CNS Cancer | -7.61 | ||

| Mithramycin (MTM) | Various | -6.68 | - |

| Demycarosyl-Mithramycin SK | Various | -5.28 | ~25x less active |

Data sourced from studies on human tumor cell lines. nih.gov The GI₅₀ value represents the concentration required to inhibit cell growth by 50%. A lower log(GI₅₀) value indicates higher potency.

These findings demonstrate that modifications to the C-3 side chain can profoundly modulate the biological activity of aureolic acid analogues, offering a promising strategy for developing new anticancer agents with greater efficacy and reduced toxicity. researchgate.netlongdom.org

Structure-Function Studies of the Pentyl Side Chain

The highly functionalized pentyl side chain at the C-3 position plays a crucial role in the interaction between aureolic acid antibiotics and their DNA target. nih.gov While the oligosaccharide chains are primarily responsible for sequence-specific recognition within the DNA minor groove, the C-3 side chain contributes to the stability of the drug-DNA complex. nih.govnih.gov

Structural studies, including X-ray crystallography, have revealed that the pentyl side chain interacts with the phosphate backbone of the DNA. nih.gov This interaction helps to position and anchor the drug within the minor groove. However, this side chain is also described as an "antenna-like" feature that protrudes into the solvent, suggesting it is not deeply embedded within the DNA groove. nih.gov

Combinatorial Biosynthesis and Biocatalysis for Novel Premithramycin A3 Derivatives

Targeted Gene Inactivation Strategies to Accumulate Intermediates

A key strategy in combinatorial biosynthesis is the targeted inactivation of specific genes within the mithramycin biosynthetic gene cluster. This approach halts the biosynthetic pathway at a specific step, leading to the accumulation of valuable intermediates that can be characterized or used as substrates for further modification.

The generation of mutant strains of S. argillaceus lacking specific biosynthetic enzymes has been instrumental in elucidating the mithramycin biosynthetic pathway and in producing novel premithramycin derivatives. nih.govnih.gov This is typically achieved through gene replacement or insertional inactivation techniques. nih.gov

Several key enzymes have been targeted to generate novel compounds:

Glycosyltransferases (GTs): Inactivation of the four glycosyltransferase genes (mtmGI, mtmGII, mtmGIII, and mtmGIV) has provided significant insights into the glycosylation sequence. nih.govresearchgate.net For instance, independent inactivation of mtmGIII and mtmGIV resulted in mutants that could not synthesize mithramycin but accumulated various intermediates. nih.gov

Oxygenases: The mithramycin gene cluster contains four oxygenase genes (mtmOI, mtmOII, mtmOIII, and mtmOIV). nih.gov Inactivation of mtmOII led to the accumulation of an early shunt product, premithramycinone G, offering a deeper understanding of the early tailoring steps of the polyketide core. nih.gov The inactivation of mtmOIV has been shown to be critical in understanding the final oxidative cleavage of the tetracyclic core of premithramycin B to form mithramycin. nih.gov

Deoxysugar Biosynthesis Enzymes: Targeting genes involved in the biosynthesis of the deoxysugar moieties has also yielded novel derivatives. For example, inactivation of mtmC, believed to be a C-methyltransferase involved in D-mycarose biosynthesis, and mtmTIII, a ketoreductase, led to the production of new ketopremithramycin and ketomithramycin compounds. nih.gov

These targeted gene inactivations not only help to decipher the function of individual enzymes but also provide a powerful tool for generating a library of novel premithramycin A3' related structures.

The mutant strains generated through targeted gene inactivation accumulate a variety of intermediates, both glycosylated and non-glycosylated, which provide a snapshot of the biosynthetic pathway. The characterization of these compounds is crucial for understanding the sequence of events in mithramycin biosynthesis.

Notable accumulated intermediates include:

Premithramycinone: This non-glycosylated tetracyclic aglycone is a key early intermediate in the pathway and is accumulated by mutants deficient in the initial glycosylation steps, such as those with inactivated mtmGIII or mtmGIV genes. nih.govnih.gov

Premithramycin A1: This intermediate, consisting of the premithramycinone aglycone with a single D-olivose sugar attached, was accumulated by a mutant with an inactivated mtmGIII gene. nih.gov This finding was crucial in establishing the roles of MtmGIV and MtmGIII as the enzymes catalyzing the first two glycosylation steps. nih.gov

Ketopremithramycins: The inactivation of the mtmC gene led to the accumulation of 4A-ketopremithramycin A2 and 4A-keto-9-demethylpremithramycin A2. nih.gov These compounds surprisingly lacked the entire E-sugar moiety and possessed a 4-ketosugar in the lower saccharide chain, revealing unexpected flexibility in the post-PKS tailoring enzymes. nih.gov

The following table summarizes the key gene inactivations and the resulting accumulated intermediates:

| Inactivated Gene | Enzyme Function | Accumulated Intermediates |

|---|---|---|

| mtmGIII | Glycosyltransferase | Premithramycinone, Premithramycin A1 |

| mtmGIV | Glycosyltransferase | Premithramycinone |

| mtmOII | Oxygenase | Premithramycinone G |

| mtmC | C-methyltransferase (putative) | 4A-ketopremithramycin A2, 4A-keto-9-demethylpremithramycin A2, 4C-keto-demycarosylmithramycin |

| mtmTIII | Ketoreductase | 4E-ketomithramycin |

Gene Expression and Pathway Engineering for Diversification

Beyond gene inactivation, the expression of biosynthetic genes in different contexts and the engineering of entire pathways offer further avenues for creating novel premithramycin A3' derivatives.

Heterologous expression, which involves transferring the biosynthetic gene cluster for a natural product into a more genetically tractable host organism, is a powerful tool for studying and manipulating biosynthetic pathways. rsc.org The mithramycin biosynthetic gene cluster has been successfully expressed in heterologous hosts like Streptomyces albus. rsc.orgnih.gov

This approach offers several advantages:

Improved Production: Heterologous hosts can often be engineered for higher yields of the desired compound. nih.gov

Easier Genetic Manipulation: Hosts like S. albus are often easier to genetically manipulate than the native producer. nih.gov

Discovery of Novel Compounds: Expression of a gene cluster in a new host can sometimes lead to the production of novel derivatives due to interactions with the host's native enzymes. A metagenome-derived aureolic acid biosynthetic gene cluster, when expressed in S. albus, produced two new compounds, one of which was metathramycin. rsc.org

A key strategy in combinatorial biosynthesis is to introduce genes from other, related biosynthetic pathways to create hybrid pathways that can produce novel compounds. This "mix-and-match" approach can lead to the generation of derivatives with altered aglycones or novel glycosylation patterns. researchgate.netnih.gov

For instance, genes encoding enzymes for the biosynthesis of different deoxysugars can be introduced into the mithramycin producer to compete with the native sugar biosynthetic pathways. This can lead to the incorporation of "unnatural" sugar moieties into the premithramycin scaffold, resulting in novel glycosylated derivatives. nih.gov The surprising substrate flexibility of some of the mithramycin biosynthetic enzymes, such as the glycosyltransferases, makes this a particularly promising strategy for generating diversity. nih.gov

Sugar Pathway Modifications for Altered Glycosylation Profiles

The sugar moieties attached to the premithramycin core are crucial for its biological activity. Therefore, modifying these sugar chains is a major focus of combinatorial biosynthesis efforts. By altering the glycosylation profile, it is possible to generate derivatives with improved efficacy or reduced toxicity.

Strategies for modifying the glycosylation profile include:

Targeting Sugar Biosynthesis Genes: As demonstrated by the inactivation of mtmC and mtmTIII, targeting the genes responsible for the biosynthesis of the deoxysugar building blocks can lead to the production of compounds with altered or missing sugars. nih.gov

Introducing Novel Sugar Biosynthesis Cassettes: The introduction of entire gene cassettes responsible for the biosynthesis of different sugars can lead to the production of a wider range of sugar donors available for the glycosyltransferases. This can result in the incorporation of novel sugars at various positions on the premithramycin backbone.

These sugar pathway modifications have the potential to generate a wide array of novel premithramycin A3' derivatives with diverse biological activities, highlighting the power of combinatorial biosynthesis in natural product drug discovery.

Engineering of Deoxysugar Biosynthesis Pathways

The sugar moieties attached to the mithramycin core are crucial for its biological activity, particularly its ability to bind DNA. researchgate.net Engineering the biosynthetic pathways that produce these deoxysugars is a primary strategy for generating structural diversity. Deoxysugar biosynthetic pathways typically start from an activated glucose molecule, such as glucose-1-phosphate, and proceed through a series of enzymatic steps including deoxygenations, transaminations, methylations, and ketoreductions to create a wide range of TDP-deoxysugars. nih.gov

By manipulating the genes responsible for these enzymatic steps, researchers can create pathways for the synthesis of "unnatural" deoxysugars. This involves the addition or subtraction of genes encoding for enzymes like dehydratases, ketoreductases, or methyltransferases to produce sugar nucleotides with predictable structures and stereochemistry. nih.gov This approach, known as glycodiversification, leverages the cumulative knowledge of deoxysugar biosynthesis to generate novel antibiotic analogues both in vivo and in vitro. nih.gov The goal is to alter the structure of the sugar components, which can in turn modify the potency or specificity of the final glycosylated compound. nih.gov

Substitution of Sugar Moieties through Plasmid-Based Approaches

A powerful method for engineering deoxysugar pathways is the use of plasmid-based approaches. This involves introducing plasmids containing genes for the biosynthesis of specific deoxyhexoses into the mithramycin-producing host organism, Streptomyces argillaceus. mdpi.comnih.gov These "sugar plasmids" can direct the synthesis of novel NDP-sugars that are not normally present in the host's metabolic pool. nih.gov

This strategy effectively "floods" the native biosynthetic pathway with foreign NDP-activated deoxysugars. nih.gov The glycosyltransferases (GTs) of the mithramycin pathway, which are responsible for attaching the sugar moieties to the aglycone, may then incorporate these new sugars, leading to the production of novel mithramycin derivatives with altered glycosylation patterns. mdpi.comnih.gov

For example, expressing a plasmid carrying the biosynthetic pathway for NDP-activated L-digitoxose in S. argillaceus resulted in four new mithramycin derivatives. nih.gov These new structures arose because the foreign NDP-sugars (L-digitoxose and its intermediates) either overcame the natural substrate specificity of the mithramycin GTs or inhibited certain GTs, leading to unique sugar decorations. nih.gov This combinatorial biosynthesis approach has successfully produced nine different mithramycin derivatives with substitutions at various positions of the saccharide chains, including the replacement of D-oliose with D-olivose, D-mycarose, or D-boivinose. mdpi.com

Enzymatic Biotransformations for Directed Synthesis

Beyond genetic engineering of the host organism, direct enzymatic modification of the mithramycin molecule or its precursors offers a precise way to create new derivatives.

Lipase-based biocatalysis is an effective method for the selective modification of hydroxyl groups on the mithramycin molecule. researchgate.net Lipases are enzymes that can catalyze acylation reactions in a highly regioselective manner, meaning they can target specific hydroxyl groups among the many present on the polyhydroxylated mithramycin structure. researchgate.net

Researchers have successfully used lipases A and B from Candida antarctica (CAL-A and CAL-B) to perform regioselective acylation on mithramycin and its analogues. researchgate.net Depending on the specific substrate, lipase, and acyl donor used, the acylation can be directed to either the aglycone core or the sugar moieties. researchgate.net For instance, CAL-B demonstrated high selectivity for the 4'-hydroxyl group of the aglycone, yielding 4'-monoacyl derivatives in high yields. researchgate.net This biocatalytic strategy has produced numerous new mithralogs, with some acylated derivatives showing significantly improved antitumor activity compared to the parent drug. researchgate.net

The enzymes involved in the later stages of mithramycin biosynthesis exhibit a surprising degree of substrate flexibility, which can be exploited for in vitro conversions. Post-PKS (polyketide synthase) tailoring enzymes, such as glycosyltransferases and oxygenases, are crucial for modifying the premithramycin core. researchgate.net

Studies involving the inactivation of genes like mtmC and mtmTIII have revealed that subsequent enzymes in the pathway can act on improperly formed intermediates. researchgate.net For instance, the glycosyltransferase MtmGIV, which attaches the first sugar of the lower chain (D-olivose), can also transfer an activated 4-ketosugar. researchgate.net Similarly, the oxygenase MtmOIV, which is responsible for the oxidative cleavage of the tetracyclic premithramycin B into the tricyclic mithramycin core, can process substrates with modified or incomplete trisaccharide chains. researchgate.net This inherent flexibility suggests that these enzymes could be used in cell-free systems to convert various premithramycin intermediates into novel mithralogs, providing a controlled environment for generating specific chemical structures.

Generation of Novel Mithralogs with Altered Biological Profiles

The ultimate goal of these biosynthetic and biocatalytic efforts is to generate novel mithralogs with improved therapeutic characteristics, such as enhanced potency or a different spectrum of activity.

The novel mithramycin derivatives generated through the methods described above have been tested for their antitumor activity against various cancer cell lines, revealing promising results. mdpi.com The specific nature and position of the sugar moieties have a significant impact on the biological activity of the compounds. mdpi.com

An apoptosis assay demonstrated that some new analogues have improved activity against the estrogen receptor (ER)-positive human breast cancer cell line MCF-7 compared to the parent mithramycin. nih.gov Furthermore, certain derivatives showed significant activity against the ER-negative human breast cancer cell line MDA-231, a cell line that is not inhibited by mithramycin itself, highlighting the potential of these new compounds for treating resistant cancers. nih.govresearchgate.net

The table below summarizes the activity of selected novel mithralogs compared to the parent compound, Mithramycin (MTM).

| Compound Name | Modification | Target Cell Line | Apoptosis Induction (%) |

| Mithramycin (MTM) | Parent Compound | MCF-7 (ER+) | 37.8 ± 2.5% nih.gov |

| Mithramycin (MTM) | Parent Compound | MDA-231 (ER-) | 2.6 ± 1.5% nih.gov |

| Compound 1 | Demycarosyl-3D-β-D-digitoxosyl-MTM | MCF-7 (ER+) | 64.8 ± 2% nih.gov |

| Compound 1 | Demycarosyl-3D-β-D-digitoxosyl-MTM | MDA-231 (ER-) | 63.6 ± 2% nih.gov |

| Compound 3 | Deoliosyl-3C-β-D-mycarosyl-MTM | MCF-7 (ER+) | 50.3 ± 2.5% nih.gov |

| Compound 4 | 3A-deolivosyl-MTM | MDA-231 (ER-) | 12.6 ± 2.5% nih.gov |

These findings confirm that altering the glycosylation pattern through combinatorial biosynthesis is a potent strategy for generating new mithramycins with valuable antitumor properties. mdpi.com

Preclinical in Vitro Studies Utilizing Premithramycin A3 or Its Derivatives

Enzyme Assays for Mechanism Elucidation

Characterization of Biosynthetic Enzyme Activity (e.g., Monooxygenases, Methyltransferases):Research has shed light on enzymes interacting with Premithramycin A3' or its direct precursors within the mithramycin biosynthetic pathway:

The monooxygenase MtmOIV, crucial for the oxidative cleavage of premithramycin B (a precursor to mithramycin), was tested with premithramycin A2 and A3. In these assays, premithramycin A3 showed positive results for NADPH oxidation, although no transformation was detected via HPLC.

Methyltransferases MtmMI and MtmMII, encoded by the mtmMI and mtmMII genes, are responsible for specific methylation steps in the biosynthesis. These enzymes act on precursors like 4-demethylpremithramycinone (B1216148) (4-DPMC) and 9-demethylpremithramycin A3 (9-DPMA3), a derivative closely related to Premithramycin A3'.

The glycosyltransferase MtmGIV has been identified as catalyzing the transfer of d-olivose onto premithramycin A2 (8) to form premithramycin A3 (9), highlighting its role in the glycosylation process.

Reporter Gene Assays for Transcriptional Modulation:No studies were identified that utilized reporter gene assays to investigate the transcriptional modulation effects of Premithramycin A3'. The available literature does not provide data on how Premithramycin A3' might influence gene expression through such assays.

Assessment of Sp1-Responsive Gene Inhibition

Mithramycin (MTM) is recognized as a gene-selective Sp1 inhibitor nih.gov. In vitro footprinting and gel shift analyses have indicated that MTM binds to GC-rich DNA motifs, competitively displacing Sp1 family proteins from binding sites in the promoters of various genes nih.gov. This interaction has been a model supported by extensive research, suggesting that MTM can inhibit Sp1 binding to a subset of genes associated with oncogenesis nih.gov. For instance, MTM has been shown to selectively inhibit the transcription of the dihydrofolate reductase (DHFR) gene, which contains consensus binding sites for Sp1 nih.gov. DNAse protection and gel mobility shift assays confirmed that MTM binds to these sequences and prevents Sp1 binding nih.gov. Promoter-dependent in vitro transcription of a DHFR template was selectively inhibited by MTM compared to the human H2b histone gene nih.gov. Furthermore, studies have indicated that MTM and certain derivatives, such as MTM-SDK and MTM-SK, are effective inhibitors of Sp1-dependent transcription both in vitro and in vivo researchgate.netthieme-connect.com. These compounds have shown potent inhibition of the proliferation of prostate cancer cells and the transcription of Sp-regulated genes by blocking Sp protein binding to gene promoters thieme-connect.com.

Evaluation of EWS-FLI1 Transcriptional Inhibition

Mithramycin (MTM) has garnered renewed interest due to its potent antagonism of the oncogenic transcription factor EWS-FLI1, a causative agent of Ewing sarcoma rsc.org. EWS-FLI1 and similar fusion proteins, like TMPRSS2-ERG, are attractive targets for selective anticancer therapy as they are genetic aberrations present only in tumor cells rsc.org. Preclinical studies of MTM in Ewing sarcoma xenografts showed promise, although clinical trials were limited by pharmacokinetic properties rsc.org. MTM is thought to function by interfering with the DNA binding domain of these ETS-family transcription factors, as EWS-FLI1 and TMPRSS2-ERG contain nearly identical ETS-family DNA binding domains rsc.org. While specific studies detailing Premithramycin A3' directly inhibiting EWS-FLI1 are not extensively detailed in the provided search results, the broader research on mithramycin highlights its capacity to inhibit the transcriptional activity of EWS-FLI1 rsc.orgnih.gov. Derivatives of mithramycin have also been developed with increased selectivity towards ETS transcription factor-expressing cancers, further underscoring the importance of this mechanism rsc.orgresearchgate.net.

Metabolomic Profiling in Producing Organisms

The biosynthesis of mithramycin in Streptomyces argillaceus involves a complex pathway with numerous intermediates. Metabolomic profiling and genetic studies have been instrumental in identifying and characterizing these compounds and the enzymes responsible for their formation.

Identification and Quantification of Biosynthetic Intermediates

Studies investigating the biosynthesis of mithramycin have identified several key intermediates, including Premithramycin A1, Premithramycin A2, and Premithramycin A3. These compounds are described as glycosylated intermediates of mithramycin biosynthesis, differing in the number of sugar moieties attached to a tetracyclic mithramycin precursor or mithramycinone nih.govasm.orgebi.ac.uk. For instance, Premithramycin A1 contains one sugar, Premithramycin A2 contains two sugars, and Premithramycin A3 contains three sugars attached to the precursor nih.govasm.orgebi.ac.uk. These intermediates are formed through the action of glycosyltransferases, such as those encoded by the mtmGI and mtmGII genes, which are responsible for forming and transferring the disaccharide chain during mithramycin biosynthesis nih.govasm.orgnih.gov.

Further metabolic studies have identified other intermediates and pathway products. For example, inactivation of genes like mtmMI and mtmMII, which encode S-adenosylmethionine-dependent methyltransferases, led to the accumulation of intermediates such as 4-demethylpremithramycinone (4-DPMC) and 9-demethylpremithramycin A3 (9-DPMA3) ebi.ac.uk. These findings suggest a pathway where methylation events, such as 4-O-methylation and 9-C-methylation, occur at specific stages of precursor biosynthesis ebi.ac.uk. Metabolomic profiling of Streptomyces species has also been employed to identify various metabolites, including those related to natural product biosynthesis, providing a means to understand the complex metabolic landscape of these organisms nih.govdntb.gov.ua.

Preclinical in Vivo Studies Utilizing Premithramycin A3 or Its Derivatives

Animal Models for Efficacy Research (Non-Clinical Disease Models)

The antitumor activity of mithramycin and its analogs, compounds structurally and functionally related to Premithramycin A3', has been investigated in various preclinical animal models. These studies are crucial for understanding the potential therapeutic efficacy of this class of compounds in a biological context.

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. While direct in vivo studies on Premithramycin A3' in Ewing Sarcoma xenografts are not extensively documented in publicly available literature, research on the parent compound, mithramycin, and its derivatives provides valuable insights.

Furthermore, studies on other mithramycin analogues, such as Mithramycin SDK and Mithramycin SK, have shown significant antitumor activity in human ovarian cancer xenografts. nih.govnih.gov In these models, the compounds were well-tolerated and led to a delay in tumor growth. nih.gov Specifically, in subcutaneous xenografts of A2780 ovarian cancer cells, treatment with Mithramycin SDK and Mithramycin SK resulted in a statistically significant delay in tumor growth compared to the control group. nih.gov

| Compound | Animal Model | Tumor Type | Key Findings | Reference |

|---|---|---|---|---|

| Mithramycin SDK | Athymic CD-1 nu/nu mice | Subcutaneous A2780 ovarian cancer | Statistically significant delay of tumor growth. | nih.gov |

| Mithramycin SK | Athymic CD-1 nu/nu mice | Subcutaneous A2780 ovarian cancer | Statistically significant delay of tumor growth. | nih.gov |

| Mithramycin SDK | Athymic CD-1 nu/nu mice | Orthotopic A2780 ovarian cancer | Significant increase in survival and delay of tumor progression. | nih.gov |

The development of robust in vivo models for Ewing Sarcoma is an active area of research. nih.govoncotarget.com These models are critical for evaluating novel therapeutic strategies. The anti-proliferative effects of mithramycin observed in Ewing Sarcoma cell lines highlight the need for evaluation in such murine models to confirm these findings in a living system and to assess toxicity and therapeutic windows. tdl.org

Pharmacokinetic Research in Preclinical Models

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is vital for determining appropriate dosing regimens and predicting potential toxicities.

The development of a sensitive and reliable bioanalytical method is a prerequisite for conducting pharmacokinetic studies. A validated method for the quantification of mithramycin analogs in mouse plasma has been established using high-performance liquid chromatography-quadrupole time-of-flight (HPLC-QTOF) mass spectrometry. This method is applicable to several mithramycin analogs, demonstrating its versatility for preclinical research.

The validation of this method for mithramycin SA-tryptophan (MTMSA-Trp) demonstrated good linearity, accuracy, and precision.

| Parameter | Result |

|---|---|

| Linearity Range | 5 to 100 ng/mL |

| Accuracy (Calibration Standards and QCs) | Within 15% of nominal |

| Precision (Variability) | <20% |

| Extraction Recovery from Plasma | 92% |

| Freeze-Thaw Stability | Stable for at least three cycles |

| Long-Term Stability | Stable for 30 days at -80°C |

This robust bioanalytical method enables the accurate measurement of drug concentrations in plasma samples collected during preclinical pharmacokinetic studies, providing the foundational data needed to characterize the ADME properties of these compounds.

Advanced Analytical and Methodological Approaches in Premithramycin A3 Research

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental in separating and purifying complex mixtures, making them indispensable in the study of natural products like Premithramycin A3'. These techniques allow researchers to isolate the target compound from fermentation broths or biological extracts, ensuring high purity for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analytical workflow for Premithramycin A3'. It is employed for both the purification of the compound from crude extracts and for its quantitative analysis. Studies have utilized HPLC to monitor biosynthetic pathways and to characterize intermediates and final products.

For instance, in the analysis of related compounds and biosynthetic intermediates, HPLC has been used with various stationary phases and mobile phase compositions. Specifically, relative retention times (Rrel) and retention factors (Rf) are critical parameters determined by HPLC. Premithramycin A3' has been characterized with an Rf value of 0.40 and an HPLC relative retention time (Rrel) of 29 minutes, typically determined using C18 columns with specific solvent gradients asm.org. Such data are crucial for identifying and quantifying the compound in complex biological samples.

Table 1: HPLC Characterization of Premithramycin A3'

| Parameter | Value | Method/Conditions | Reference |

| Rf | 0.40 | Silica gel, solvent system: CHCl3/CH3COOH/CH3OH/H2O (58:34:7:1) | asm.org |

| Rrel | 29 min | C18 semipreparative column, flow rate 5 ml/min, eluent: H2O (1% HCOOH)/CH3CN (63:37) | asm.org |

| HPLC Column Used | C18 | Waters Symmetry C18, 4.6 x 50 mm, 5 μm particle size | nih.gov |

Spectroscopic Techniques for Structural Elucidation

The definitive characterization of Premithramycin A3' relies on a suite of spectroscopic techniques that probe its molecular structure at an atomic level. These methods provide detailed information about the connectivity, functional groups, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex structures of natural products like Premithramycin A3'. Advanced NMR techniques, including 1D (1H, 13C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC), are routinely employed nih.govhyphadiscovery.com. These methods allow for the assignment of all proton and carbon signals and reveal through-bond and through-space correlations, thereby mapping the entire molecular framework.

The structure of Premithramycin A3' has been deduced and confirmed by comparing its NMR data with those of closely related compounds, such as premithramycin A2 nih.gov. Specific NMR experiments, like the attached proton test (APT) and heteronuclear correlation spectroscopy (hetero-multiple quantum correlation and HMBC), are vital for identifying long-range couplings that help establish molecular connectivity nih.gov. For instance, the presence and position of sugar moieties, such as mycarose, are confirmed through detailed coupling analysis in NMR spectra nih.gov.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of Premithramycin A3', serving as a complementary technique to NMR for structural confirmation. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB MS), High-Resolution Mass Spectrometry (HRMS), and MS/MS fragmentation analysis are commonly utilized nih.govresearchgate.net.

FAB MS, particularly in negative ion mode, has been used to detect the deprotonated molecular ion [M-H]-, yielding a mass-to-charge ratio (m/z) of 831 for Premithramycin A3' asm.org. HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. The molecular formula for Premithramycin A3' has been established as C40H50O18, with an exact mass of 818.2997 metanetx.orgmitoproteome.org. These data are essential for confirming the identity and purity of the isolated compound.

Table 2: Mass Spectrometry Data for Premithramycin A3'

| Parameter | Value | Technique(s) Used | Reference |

| Molecular Formula | C40H50O18 | - | metanetx.orgmitoproteome.org |

| Exact Mass | 818.2997 | - | mitoproteome.org |

| FAB MS (negative ions) | m/z 831 ([M-H]-) | FAB MS | asm.org |

| InChIKey | AASZIVFAOBUOTM-QGYAIUEGSA-M | - | metanetx.org |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful tools to understand the behavior of Premithramycin A3' at a molecular level, particularly in relation to its biological activity. These methods aid in predicting interactions and guiding experimental design.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to correlate specific structural features of a molecule with its biological activity mdpi.comcollaborativedrug.com. For compounds like Premithramycin A3', which belong to a class with known biological effects, SAR modeling helps identify which parts of the molecule are critical for its observed properties.

While specific SAR data for Premithramycin A3' were not detailed in the provided search results, the general principles involve analyzing how modifications to the aglycone or the sugar moieties influence the compound's interactions with biological targets nih.gov. Computational tools and techniques, such as molecular docking and alchemical binding free energy calculations, can be employed to predict how structural changes affect binding affinity and efficacy nih.govekb.eg. By synthesizing and testing analogs with systematic structural variations, researchers can build predictive models that guide the design of potentially more potent or selective derivatives. The understanding gained from SAR studies is crucial for optimizing the therapeutic potential of compounds within the aureolic acid family.

List of Compounds Mentioned:

Premithramycin A3'

Mithramycin

Premithramycin A2

Premithramycin A1

Premithramycinone

9-demethyl-premithramycin A2

9-demethyl-premithramycin A3

Premithramycin B

Prechromomycin A3 (PC-A3)

Prechromomycin A4 (PC-A4)

Prechromomycin A4B (PC-A4B)

Prechromomycin A4C (PC-A4C)

Prechromomycin A2 (PC-A2)

4-demethyl-premithramycinone

4DMPC

Q & A

Q. What are the key enzymatic steps in Premithramycin A3 biosynthesis?

Premithramycin A3 is synthesized via a polyketide pathway involving sequential glycosylation and oxidative modifications. Key enzymes include Baeyer-Villiger monooxygenases (e.g., MtmOIV/CmmOIV), which catalyze oxidative cleavage of the fourth ring in intermediates like premithramycin B. Glycosyltransferases attach deoxy-sugar moieties (e.g., D-olivose, D-oliose), while methyltransferases (e.g., MtmMI/MtmMII) introduce C-methyl groups at positions like C-9 . The pathway shares intermediates with chromomycin A3 and mithramycin until premithramycin A13, after which glycosylation patterns diverge .

Q. What analytical techniques are essential for characterizing Premithramycin A3 and its derivatives?

High-resolution mass spectrometry (HRMS) and ultra-performance liquid chromatography (UPLC) are critical for identifying molecular formulas and purity. Nuclear magnetic resonance (NMR), including 1D/2D experiments (e.g., TOCSY, NOESY), resolves sugar connectivity and stereochemistry. UV-Vis spectroscopy distinguishes chromophores between tetracyclic (inactive) and tricyclic (active) derivatives . For mutant strain analysis, HPLC-MS detects pathway intermediates in gene inactivation studies .

Q. How do structural features of Premithramycin A3 influence its bioactivity?

The trisaccharide chain (D-olivose-D-oliose-D-mycarose) is essential for DNA binding, while the absence of a fourth ring (tetracyclic structure) renders premithramycin derivatives biologically inactive. Alkyl side chains at C-3 and C-7, introduced during post-polyketide modifications, are critical for antitumor activity .

Advanced Research Questions

Q. How can contradictory evidence regarding glycosylation timing in Premithramycin A3 biosynthesis be resolved?

Discrepancies arise from whether O-acetylation/O-methylation occur before or after CmmOIV-mediated oxidation. To resolve this, conduct in vitro enzyme assays with purified intermediates (e.g., premithramycin B, 3A-deolivosyl-premithramycin B) and monitor product formation via LC-MS. Mutant strains lacking cmmA (acetyltransferase) or cmmMIII (methyltransferase) can reveal accumulated intermediates, as seen in chromomycin A3 studies where cmmOIV inactivation led to fully decorated but unoxidized compounds .

Q. What strategies improve catalytic efficiency of MtmOIV in Premithramycin A3 biosynthesis?

Site-directed mutagenesis of MtmOIV's substrate-binding pocket (e.g., P84A/F89A mutations) enhances activity by 3–5 fold. Combinatorial biosynthesis with hybrid enzymes (e.g., from Streptomyces argillaceus) or substrate engineering (e.g., fluorinated analogues) can further optimize turnover rates. Structural studies (X-ray crystallography) guide rational design by mapping FAD-binding and substrate orientation .

Q. How do researchers address instability of Premithramycin A3 intermediates during extraction?

Unstable intermediates (e.g., chromomycin B5) require rapid quenching (e.g., liquid N₂ freezing) and extraction under inert atmospheres. Stabilizing agents like glycerol (10–20% v/v) in buffers prevent aggregation. For in situ analysis, coupled assays with NADPH regeneration systems maintain monooxygenase activity, minimizing intermediate degradation .

Methodological Guidance

Designing gene inactivation studies to elucidate Premithramycin A3 biosynthesis:

- Use unstable plasmids (e.g., pHZ1358) with apramycin resistance cassettes for targeted gene disruption.

- Validate double-crossover events via PCR amplification of disrupted loci (e.g., 2.17 kb fragment in cmmOIV mutants vs. 0.57 kb in wild-type) .

- Analyze mutant extracts with UPLC-MS to identify accumulated intermediates (e.g., tricyclic prechromomycins with acetylated sugars) .

Interpreting contradictory pathway data in biosynthesis studies:

- Cross-reference mutant metabolite profiles with in vitro enzyme specificity assays. For example, CmmOIV’s substrate flexibility may process both decorated and undecorated intermediates, complicating pathway timing .

- Use isotopic labeling (e.g., ¹³C-acetate) to trace carbon flux through competing routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.